molecular formula C18H19NO2S2 B1343824 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleimide CAS No. 220191-36-6

2,3-Bis(2,4,5-trimethyl-3-thienyl)maleimide

Cat. No. B1343824
M. Wt: 345.5 g/mol
InChI Key: OHZCQTZIDIVCPI-UHFFFAOYSA-N
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Description

2,3-Bis(2,4,5-trimethyl-3-thienyl)maleimide is a compound that falls within the broader category of maleimide derivatives. These compounds are known for their utility in various chemical syntheses and applications, particularly in the creation of polymers with high-performance characteristics. While the provided papers do not directly discuss 2,3-bis(2,4,5-trimethyl-3-thienyl)maleimide, they do provide insights into the synthesis, properties, and applications of related maleimide compounds, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of maleimide derivatives often involves the reaction of maleic anhydride with various nucleophiles. For example, the synthesis of bis(benzoxazine-maleimide)s involves the reaction of hydroxyphenylmaleimide with paraformaldehyde and diamines under specific conditions that differ from traditional benzoxazine synthesis methods . Similarly, the synthesis of 2,3-bis(ethylthio)-N-(p-MeOC6H4)maleimide is achieved by reacting 2,3-dichloromaleic anhydride with p-anisidine followed by the addition of ethanethiol . These methods suggest that the synthesis of 2,3-bis(2,4,5-trimethyl-3-thienyl)maleimide would likely involve a multi-step process including the initial formation of a maleimide precursor followed by substitution with the appropriate thienyl groups.

Molecular Structure Analysis

The molecular structure of maleimide derivatives is confirmed using various spectroscopic techniques such as FTIR, NMR, and sometimes X-ray diffraction analysis. For instance, the structure of 2,3-bis(ethylthio)-N-(p-MeOC6H4)maleimide was established by single-crystal X-ray diffraction, which provided detailed insights into its crystalline structure . These techniques are crucial for confirming the successful synthesis of the desired compound and for understanding its molecular geometry, which can influence its reactivity and properties.

Chemical Reactions Analysis

Maleimide derivatives participate in a variety of chemical reactions, often serving as monomers in polymerization processes. The bis(benzoxazine-maleimide)s, for example, undergo polymerization through a combination of benzoxazine ring-opening and addition-polymerization of bismaleimide . The reactivity of maleimide groups can be further modified by the introduction of different substituents, which can affect the polymerization behavior and the properties of the resulting polymers.

Physical and Chemical Properties Analysis

The physical and chemical properties of maleimide derivatives are influenced by their molecular structure. For instance, the bis(benzoxazine-maleimide)s exhibit high glass-transition temperatures and thermal stability, as evidenced by their high decomposition temperatures and char yields . The introduction of substituents such as arylthio groups can also impart antimicrobial activity to maleimide derivatives, as seen in the case of 3,4-bis(arylthio)maleimides . These properties are critical for the application of maleimide derivatives in high-performance materials and in medicinal chemistry.

Scientific Research Applications

  • Scientific Field: Organic Chemistry and Material Science

    • Application Summary : Thiophene derivatives, such as “2,3-Bis(2,4,5-trimethyl-3-thienyl)maleimide”, are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors .
    • Results or Outcomes : The outcomes of these applications are the production of corrosion-resistant materials and advancements in organic semiconductors .
  • Scientific Field: Electronics

    • Application Summary : Thiophene-mediated molecules are used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
    • Results or Outcomes : The outcomes of these applications are the production of OFETs and OLEDs .
  • Scientific Field: Photochemistry

    • Application Summary : “2,3-Bis(2,4,5-trimethyl-3-thienyl)maleic anhydride” has been studied as a thermally irreversible photochromic system . Photochromism is a reversible change in the molecular structure or in the distribution of molecular conformations during light irradiation .
    • Methods of Application : The compound has been studied using semi-empirical molecular orbital methods .
    • Results or Outcomes : The study found that the thermostability of the compound is attributed to an avoided crossing at high energy in the ground states of the isomers, whereas the photoreactivity can be explained by the mutually connected excited singlet (Si) states of the isomers, forming a double well potential with a low energy barrier .
  • Scientific Field: Thermal Energy Storage

    • Application Summary : The thermal behavior of alkylated diarylethene molecules, including “2,3-Bis(2,4,5-trimethyl-3-thienyl)maleimide”, has been investigated . These molecules exhibited cold crystallization, which is a heat-storage phenomenon .
    • Methods of Application : The molecules were subjected to visible light irradiation and UV light irradiation . X-ray diffraction and optical microscopy analyses were also conducted .
    • Results or Outcomes : The open-ring isomer was formed by visible light irradiation and transformed to the closed-ring isomer by UV light irradiation . UV irradiation inhibited cold crystallization, and visible light irradiation triggered cold crystallization . This suggests that heat storage by the cold crystallization of these molecules can be photo-controlled .
  • Scientific Field: Radiation Dosimetry

    • Application Summary : “2,3-Bis(2,4,5-trimethyl-3-thienyl)maleimide” has been studied for its potential application in organic radiation dosimeters .
  • Scientific Field: Particle Beam Therapy
    • Application Summary : “2,3-Bis(2,4,5-trimethyl-3-thienyl)maleimide” has been investigated for its response to Helium particle beams, with the aim of developing organic dosimeters for particle beam therapy .

properties

IUPAC Name

3,4-bis(2,4,5-trimethylthiophen-3-yl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2S2/c1-7-9(3)22-11(5)13(7)15-16(18(21)19-17(15)20)14-8(2)10(4)23-12(14)6/h1-6H3,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHZCQTZIDIVCPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C2=C(C(=O)NC2=O)C3=C(SC(=C3C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50621648
Record name 3,4-Bis(2,4,5-trimethylthiophen-3-yl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50621648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Bis(2,4,5-trimethyl-3-thienyl)maleimide

CAS RN

220191-36-6
Record name 3,4-Bis(2,4,5-trimethylthiophen-3-yl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50621648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
K Asai, M Koshimizu, Y Fujimoto, K Asai - Nuclear Instruments and Methods …, 2020 - Elsevier
Poly(methyl methacrylate) (PMMA) films containing photochromic molecules, 2,3-bis(2,4,5-trimethyl-3-thienyl)maleimide (BTTM), were fabricated and assessed for their radiochromic …
Number of citations: 7 www.sciencedirect.com
A Honda, N Ueno, K Fujiwara, H Masuhara… - RSC …, 2022 - pubs.rsc.org
The thermal behavior of alkylated diarylethene molecules (2,3-bis(2,4,5-trimethyl-3-thienyl)-N-alkylmaleimides; DAE-Cn) was investigated. DAE-C1 and DAE-C2 exhibited cold …
Number of citations: 7 pubs.rsc.org
박운익, 김경호, 정재원, 정연식 - 한국고분자학회학술대회연구논문 …, 2012 - dbpia.co.kr
박성수, 홍상현, 이상현, 하창식† 부산대학교 We synthesized dye-containing (1, 3, 3-Trimethylindolinobenzopyrylospiran, TMLBPS and 2, 3-Bis (2, 4, 5-trimethyl-3-thienyl) maleimide, …
Number of citations: 2 www.dbpia.co.kr
박종현, 박노균, 김병각, 홍예지, 원종찬 - 한국고분자학회학술대회연구 …, 2012 - dbpia.co.kr
박성수, 홍상현, 이상현, 하창식† 부산대학교 We synthesized dye-containing (1, 3, 3-Trimethylindolinobenzopyrylospiran, TMLBPS and 2, 3-Bis (2, 4, 5-trimethyl-3-thienyl) maleimide, …
Number of citations: 2 www.dbpia.co.kr
T Fukaminato, M Irie - Advanced Materials, 2006 - Wiley Online Library
The design of switching molecules, which reversibly change their properties in response to various external stimuli, is of importance for molecule-based devices. In particular, …
Number of citations: 54 onlinelibrary.wiley.com
박지혜, 장민우, 김병규 - 한국고분자학회학술대회연구논문초록집, 2012 - dbpia.co.kr
박성수, 홍상현, 이상현, 하창식† 부산대학교 We synthesized dye-containing (1, 3, 3-Trimethylindolinobenzopyrylospiran, TMLBPS and 2, 3-Bis (2, 4, 5-trimethyl-3-thienyl) maleimide, …
Number of citations: 2 www.dbpia.co.kr
SS Park, SH Hong, SH Lee… - Science of Advanced …, 2014 - ingentaconnect.com
The synthesis of dye-doped (1,3,3-Trimethylindolinobenzopyrylospiran, TMLBPS and 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleimide, BTMTMI) and free-standing mesoporous organosilica (…
Number of citations: 2 www.ingentaconnect.com
Y Wang, H Yang, K Zhang, M Tao, M Li… - ACS Energy …, 2022 - ACS Publications
Defects weaken the stability of perovskite solar modules (PSMs) and aggravate the photodegradation process under continuous illumination (especially, UV light), limiting the …
Number of citations: 9 pubs.acs.org
박진주, 유은정, 조훈정, 정영식, 하창식 - 한국고분자학회학술대회 …, 2012 - dbpia.co.kr
박성수, 홍상현, 이상현, 하창식† 부산대학교 We synthesized dye-containing (1, 3, 3-Trimethylindolinobenzopyrylospiran, TMLBPS and 2, 3-Bis (2, 4, 5-trimethyl-3-thienyl) maleimide, …
Number of citations: 0 www.dbpia.co.kr
박성수, 홍상현, 이상현, 하창식 - 한국고분자학회학술대회연구논문 …, 2012 - cheric.org
We synthesized dye-containing (1, 3, 3-Trimethylindolinobenzopyrylospiran, TMLBPS and 2, 3-Bis (2, 4, 5-trimethyl-3-thienyl) maleimide, BTMTMI) and free-standing mesoporous …
Number of citations: 2 www.cheric.org

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